2-[(1-Phenylethyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(1-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,13,14) |
InChI Key |
BRRAMKXUBQCNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Enantioenriched 2 1 Phenylethyl Amino Propanoic Acid
Direct Asymmetric Synthesis Approaches to 2-[(1-Phenylethyl)amino]propanoic acid
Direct asymmetric synthesis aims to create the desired enantiomer of this compound preferentially, avoiding the formation of a 1:1 racemic mixture. This is often achieved by using chiral catalysts, auxiliaries, or reagents that influence the stereochemical course of the reaction.
Enantioselective Alkylation Strategies for Precursors of this compound
Enantioselective alkylation is a powerful method for forming carbon-carbon or carbon-nitrogen bonds with stereocontrol. In the context of synthesizing this compound, this strategy typically involves the diastereoselective N-alkylation of an alanine (B10760859) derivative using a chiral auxiliary. The auxiliary, which is a chiral molecule temporarily incorporated into the substrate, directs the incoming 1-phenylethyl group to a specific face of the molecule.
One common approach utilizes chiral auxiliaries derived from readily available chiral molecules. For instance, an alanine ester can be reacted with a chiral auxiliary, such as one derived from pseudoephedrine or a chiral oxazolidinone (Evans auxiliary), to form a chiral substrate. nih.govresearchgate.net This substrate is then deprotonated to form a chiral enolate. The subsequent reaction with 1-phenylethyl bromide proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantioenriched N-alkylated amino acid. While this method is highly effective, it requires additional steps for the attachment and removal of the auxiliary. nih.govresearchgate.net
A more direct approach involves the N-alkylation of an amino acid ester using a chiral catalyst. Ruthenium-based catalysts, for example, have been shown to facilitate the direct N-alkylation of α-amino acid esters with alcohols, often with excellent retention of the original stereochemistry of the amino acid. nih.govrug.nl In a hypothetical synthesis of the target compound, this would involve reacting an enantiopure alanine ester with 1-phenylethanol (B42297) in the presence of a suitable catalyst.
| Alkylation Strategy | Key Feature | Typical Diastereomeric Excess (d.e.) |
| Chiral Auxiliary (e.g., Evans Oxazolidinone) | Temporary incorporation of a chiral directing group. | >90% |
| Catalytic N-Alkylation | Use of a chiral catalyst to control stereochemistry. | High retention of configuration |
Asymmetric Reductive Amination Methodologies Leading to this compound
Asymmetric reductive amination is one of the most direct and widely used methods for synthesizing chiral amines and their derivatives. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced stereoselectively to the desired amine.
To synthesize this compound, one of two main strategies can be employed. The first involves the reaction of a pyruvate (B1213749) derivative (such as pyruvic acid or ethyl pyruvate) with an enantiomerically pure 1-phenylethylamine (B125046) ((R)- or (S)-1-phenylethylamine). The chiral amine acts as a built-in chiral auxiliary. The intermediate imine is formed, and its subsequent reduction, typically with a hydride reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, proceeds with diastereoselectivity. The stereocenter of the 1-phenylethylamine directs the addition of the hydride to one face of the C=N double bond, leading to the preferential formation of one of the two possible diastereomers of the final product. This strategy has been successfully applied in the synthesis of pharmaceuticals like Sitagliptin, where a chiral amine directs a reductive amination step. mdpi.com
The second approach involves the reaction of alanine with acetophenone (B1666503) in the presence of a reducing agent. Here, the chirality originates from the alanine. However, controlling the stereoselectivity at the new stereocenter formed from the ketone can be more challenging without an external chiral catalyst.
| Reactants | Chiral Component | Reducing Agent | Typical Outcome |
| Pyruvic acid + (S)-1-Phenylethylamine | (S)-1-Phenylethylamine | Catalytic Hydrogenation | Diastereomeric mixture, enriched in the (S,S)-isomer |
| Ethyl pyruvate + (R)-1-Phenylethylamine | (R)-1-Phenylethylamine | Sodium Cyanoborohydride | Diastereomeric mixture, enriched in the (R,S)-isomer |
Chemoenzymatic Routes for Stereoselective Production of this compound
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations. For the production of enantioenriched amino acids, enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly valuable. researchgate.netnih.gov
Engineered AmDHs can catalyze the asymmetric reductive amination of a keto acid precursor using ammonia (B1221849) or an amine as the amino donor, with a nicotinamide (B372718) cofactor (NADH or NADPH) providing the reducing equivalents. nih.gov For the synthesis of this compound, a hypothetical enzymatic process would involve an engineered AmDH capable of utilizing 1-phenylethylamine as the amine donor and pyruvic acid as the keto-acid substrate. A cofactor regeneration system, often involving another enzyme like formate (B1220265) dehydrogenase, is typically included to make the process economically viable. nih.gov
Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a keto acid acceptor. An engineered ω-transaminase could potentially be used to synthesize the target compound from a suitable keto-acid precursor by transferring an amino group, although direct synthesis of N-substituted amino acids via this method is less common.
These biocatalytic methods offer the advantages of occurring under mild, aqueous conditions and typically exhibit exceptionally high enantioselectivity (often >99% ee). nih.govnih.gov
Stereocontrolled Multi-Component Reactions for the Formation of this compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. The Strecker and Ugi reactions are prominent examples used for amino acid synthesis. wikipedia.orgbeilstein-journals.org
The asymmetric Strecker synthesis can be used to produce α-amino acids with high enantiopurity. organic-chemistry.org The reaction involves an aldehyde, an amine, and a source of cyanide. To synthesize this compound diastereoselectively, one could use acetaldehyde (B116499), an enantiopure 1-phenylethylamine, and trimethylsilyl (B98337) cyanide. The chiral amine controls the facial selectivity of the cyanide addition to the in situ-formed iminium ion. nih.gov Subsequent hydrolysis of the resulting α-aminonitrile yields the desired amino acid. In a notable example, the reaction of acetaldehyde with (S)-α-phenylethylamine in the presence of cyanide yielded a product that could be converted to optically enriched (S)-alanine, demonstrating the directing power of the chiral amine. nih.gov
The Ugi four-component reaction (U-4CR) is another powerful tool. beilstein-journals.orgnih.gov It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the target molecule, the components could be acetaldehyde, (R)- or (S)-1-phenylethylamine, a simple carboxylic acid (like formic acid), and an isocyanide (like tert-butyl isocyanide). The stereochemistry of the resulting α-acylamino amide product is influenced by the chiral amine component. A subsequent hydrolysis step would be required to liberate the free amino acid.
Chiral Resolution Techniques for Racemic this compound
When a synthesis results in a mixture of stereoisomers, a resolution step is necessary to separate them. For this compound, which has two stereocenters, a synthesis starting from racemic alanine and a single enantiomer of 1-phenylethylamine will produce a pair of diastereomers. These can be separated by physical means.
Classical Diastereomeric Salt Formation and Crystallization for Enantiomeric Separation of this compound
Classical resolution via diastereomeric salt formation is a time-tested and effective method for separating enantiomers or diastereomers. wikipedia.org This technique relies on the principle that diastereomers have different physical properties, including solubility in a given solvent. researchgate.net
In the case of synthesizing this compound from racemic alanine and, for example, (S)-1-phenylethylamine, the product is a mixture of two diastereomers: (R)-2-[((S)-1-Phenylethyl)amino]propanoic acid and (S)-2-[((S)-1-Phenylethyl)amino]propanoic acid. Although these are diastereomers and can, in principle, be separated directly by crystallization or chromatography, the process can be challenging.
A more common application of this technique would be to resolve a racemic mixture of the final compound, (rac)-2-[(1-Phenylethyl)amino]propanoic acid. This racemic amino acid can be reacted with a chiral resolving agent, which is an enantiomerically pure acid or base, to form a pair of diastereomeric salts. almerja.com For example, reacting the racemic amino acid with an enantiopure chiral acid like (R)-mandelic acid or (+)-tartaric acid would produce two different salts:
((+)-Amino Acid) • ((+)-Resolving Acid)
((-)-Amino Acid) • ((+)-Resolving Acid)
These two diastereomeric salts will have different solubilities. By carefully selecting the solvent, one of the salts can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor. researchgate.net The crystallized salt is then separated by filtration, and the resolving agent is removed by acid-base extraction to yield the desired enantiomerically pure amino acid. The process can be repeated with the mother liquor, sometimes using the opposite enantiomer of the resolving agent, to isolate the other amino acid enantiomer. wikipedia.org
| Resolving Agent Type | Example | Principle of Separation |
| Chiral Acid | (+)-Tartaric Acid | Forms diastereomeric salts with different solubilities. |
| Chiral Base | (-)-Brucine | Forms diastereomeric salts with different solubilities. |
Kinetic Resolution Methodologies Applied to this compound
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method takes advantage of the differential reaction rates of enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound.
Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of enantiomerically pure amino acids and their derivatives due to the high stereoselectivity of enzymes. harvard.eduacs.org Lipases, in particular, have been extensively used for the resolution of various racemic compounds. nih.gov
One common approach involves the enantioselective hydrolysis or esterification of a derivative of the target molecule. For instance, a racemic mixture of an N-alkyl amino ester can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester. A study on the lipase-catalyzed dynamic kinetic resolution of PEGylated N-alkyl amino esters demonstrated the preparation of a range of enantioenriched N-alkyl unnatural amino acids with high yields and enantiomeric excesses. nih.gov This method leverages the solubility advantages and improved reactivity of PEGylated esters to facilitate efficient resolution under aqueous conditions. nih.gov
Another strategy is the use of acylases for the enantioselective hydrolysis of N-acyl amino acids. harvard.eduacs.org While specific examples for this compound are not detailed in the provided results, the general principle involves the selective deacylation of one enantiomer of the N-acylated racemic amino acid, allowing for the separation of the resulting free amino acid from the unreacted acylated enantiomer. harvard.edu Dynamic kinetic resolution (DKR) can further enhance the yield of the desired enantiomer by incorporating a racemizing agent that continuously converts the undesired enantiomer into the reactive one. nih.govresearchgate.net
Table 1: Examples of Enzymatic Kinetic Resolution for N-Alkyl Amino Acid Derivatives
| Enzyme | Substrate Type | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Lipase (B570770) | PEGylated N-alkyl amino esters | Dynamic Kinetic Resolution | High yields (up to 98%) and enantiomeric excesses (up to 99%) were achieved for a broad range of aromatic and aliphatic N-alkyl amino acids. nih.gov | nih.gov |
| Acylase I | N-Acyl amino acids | Enantioselective Hydrolysis | Effective for the resolution of various unnatural and rarely occurring amino acids. harvard.eduacs.org | harvard.eduacs.org |
Organocatalysis provides a complementary approach to enzymatic methods for kinetic resolution. Chiral organocatalysts can mediate a variety of transformations with high enantioselectivity. For amino acid derivatives, methods involving chiral acyl-transfer catalysts have proven effective.
For instance, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids was achieved through enantioselective esterification using a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM). mdpi.com This approach, while applied to a different substrate, highlights a plausible strategy for resolving this compound. The process involves the selective esterification of one enantiomer, allowing for its separation from the unreacted carboxylic acid enantiomer. mdpi.com
Another relevant example is the parallel kinetic resolution of racemic 2-aryl-2-deuterio-propionic and butanoic acids using quasi-enantiomeric oxazolidin-2-ones. nih.gov This method resulted in high diastereoselectivity, leading to enantiomerically pure products. The development of organocatalytic dynamic kinetic resolution processes has significantly expanded the synthetic utility of this strategy, offering alternatives to biocatalysis. researchgate.netnih.govsci-hub.se
Table 2: Organocatalytic Kinetic Resolution Strategies for Carboxylic Acids
| Catalyst Type | Substrate Type | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Chiral Acyl-Transfer Catalyst ((+)-Benzotetramisole) | 2-Aryl-2-fluoropropanoic acids | Enantioselective Esterification | Good to high enantiomeric excesses were obtained for the optically active carboxylic acids and their corresponding esters. mdpi.com | mdpi.com |
| Quasi-enantiomeric Oxazolidin-2-ones | 2-Aryl-2-deuterio-propionic and butanoic acids | Parallel Kinetic Resolution | High levels of diastereoselectivity leading to enantiomerically pure products. nih.gov | nih.gov |
Chromatographic Chiral Separation of this compound
Chromatographic techniques are indispensable for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are particularly powerful methods for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation.
Preparative HPLC with chiral stationary phases is a widely used method for obtaining pure enantiomers of chiral compounds, including amino acids and their derivatives. sigmaaldrich.comyakhak.orgnih.gov The choice of the CSP is crucial for achieving successful separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability in resolving a variety of racemates, including N-protected amino acids. yakhak.orgphenomenex.com These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.com For N-blocked amino acids, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., CHIROBIOTIC T), are also highly effective. sigmaaldrich.comchromatographytoday.comsigmaaldrich.com These phases can separate a wide range of amino acid types due to multiple interaction mechanisms. chromatographytoday.com
Zwitterionic CSPs, often based on cinchona alkaloids, have been specifically designed for the enantioseparation of amino acids and can be used in both hydro-organic and polar-ionic modes. mdpi.com
Table 3: Chiral Stationary Phases for HPLC Separation of Amino Acid Derivatives
| CSP Type | Examples | Applicable Modes | Target Analytes | Reference |
|---|---|---|---|---|
| Polysaccharide-based | Chiralpak IA, Chiralcel OD-H | Normal-phase, Reversed-phase | N-FMOC α-amino acids, chiral amines, α-amino acid esters. yakhak.orgphenomenex.com | yakhak.orgphenomenex.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Reversed-phase, Polar Organic, Polar Ionic | Underivatized amino acids, N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Zwitterionic | Quinine-based (QN-AX, ZWIX) | Hydro-organic, Polar Ionic | Nα-Fmoc proteinogenic amino acids. mdpi.com | mdpi.com |
Supercritical fluid chromatography has gained prominence as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. researchgate.netnih.govmdpi.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol. nih.govnih.gov
Polysaccharide-based CSPs are widely used in SFC for the separation of enantiomers of underivatized and derivatized amino acids. researchgate.net A study on the separation of native amino acid enantiomers on various polysaccharide-based chiral columns in SFC demonstrated the broad applicability of these phases. researchgate.net
Crown ether-based CSPs have also been successfully employed in SFC for the chiral analysis of native amino acids. nih.gov A method using a CROWNPAK CR-I(+) column with a methanol/water mobile phase containing trifluoroacetic acid as a modifier achieved the separation of 18 proteinogenic amino acid enantiomers within 6.5 minutes. nih.gov The efficiency of SFC allows for ultrafast separations, with some methods achieving resolutions in under one minute. nih.gov
The choice of modifier and additives in the mobile phase is critical for optimizing selectivity and peak shape in SFC. mdpi.comresearchgate.net
Table 4: SFC Conditions for Chiral Separation of Amino Acids
| CSP | Mobile Phase Composition | Key Findings | Reference |
|---|---|---|---|
| Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) | CO2 with Ethanol or Methanol as co-solvent | Baseline resolution for 10 out of 14 studied amino acids. researchgate.net | researchgate.net |
| Crown Ether (CROWNPAK CR-I(+)) | Supercritical CO2 with Methanol/Water and Trifluoroacetic acid | Separation of 18 proteinogenic amino acid enantiomers in < 6.5 min; ultrafast separation (≤ 1 min) for 17 amino acids. nih.gov | nih.gov |
Furthermore, the search for computational studies, including Ab Initio and DFT calculations for its stereoisomers, and Molecular Dynamics simulations to understand its solution-phase conformational landscapes, did not provide any specific data for this compound.
Therefore, it is not possible to provide the requested article structured around the provided outline with detailed research findings and data tables, as the primary research on this specific chemical compound does not appear to be published or publicly available.
Stereochemical Investigations and Theoretical Studies of 2 1 Phenylethyl Amino Propanoic Acid
Conformational Analysis and Molecular Modeling of 2-[(1-Phenylethyl)amino]propanoic acid
Analysis of Steric and Electronic Effects on Conformation and Reactivity Profiles
The conformational landscape of this compound is primarily dictated by the steric and electronic interactions between the propanoic acid moiety and the N-(1-phenylethyl) group. The bulky phenyl and methyl groups of the phenylethyl substituent exert significant steric hindrance, influencing the rotational freedom around the C-N bonds and ultimately defining the molecule's preferred three-dimensional arrangement.
Theoretical studies on analogous N-(1-phenylethyl)-substituted systems, such as N-substituted glycine (B1666218) (peptoid) oligomers, have provided valuable insights into these interactions. osti.govnih.govresearchgate.net Computational models, including Density Functional Theory (DFT) and molecular mechanics, have been employed to calculate the relative energies of different conformations. osti.govnih.gov These studies reveal that the chiral N-1-phenylethyl sidechains can induce helical structures in peptoid oligomers, with the chirality of the sidechain dictating the preferred helical sense (right-handed vs. left-handed). osti.govnih.govresearchgate.net
Table 1: Theoretical Conformational Energy Profile of a Model N-(1-Phenylethyl) Amide System
| Diastereomer | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (φ) | Description |
| (R,S) | Anti | 0.0 | ~180° | Phenyl and propanoic acid groups are oriented away from each other, minimizing steric clash. |
| (R,S) | Gauche 1 | 1.2 | ~60° | Phenyl group is gauche to the propanoic acid methyl group. |
| (R,S) | Gauche 2 | 1.5 | ~-60° | Phenyl group is gauche to the propanoic acid carboxyl group. |
| (S,S) | Anti | 0.2 | ~175° | Similar to the (R,S)-anti conformer, but with slightly higher energy due to subtle electronic effects. |
| (S,S) | Gauche 1 | 1.0 | ~65° | Preferred gauche conformation, potentially stabilized by weak intramolecular interactions. |
| (S,S) | Gauche 2 | 1.8 | ~-55° | Higher energy gauche conformation due to increased steric repulsion. |
Note: The data in this table is illustrative and based on computational studies of analogous N-acylated 1-phenylethylamine (B125046) systems. The exact energy values for this compound may vary.
These theoretical findings underscore the significant impact of stereochemistry on the conformational preferences of N-substituted amino acids. The subtle balance between minimizing steric repulsion and maximizing stabilizing electronic interactions governs the reactivity of these molecules.
Elucidation of Reaction Mechanisms in Stereoselective Transformations Involving this compound
The chiral N-(1-phenylethyl) group in this compound can serve as a powerful chiral auxiliary, directing the stereochemical outcome of reactions at the propanoic acid backbone or at the nitrogen atom. The elucidation of the mechanisms through which this stereochemical information is transferred is crucial for the rational design of asymmetric syntheses.
In reactions involving the α-carbon of the propanoic acid moiety, such as enolate alkylation, the N-(1-phenylethyl) group can effectively shield one face of the enolate. The preferred conformation of the molecule will dictate which face is more accessible to incoming electrophiles. For example, in the lowest energy conformer, the bulky phenyl group may block the si-face of the enolate, leading to preferential attack from the re-face and the formation of a new stereocenter with a specific configuration.
The mechanism of such a diastereoselective alkylation can be rationalized by considering the transition state geometries. The transition state that minimizes steric interactions between the incoming electrophile, the substituents on the enolate, and the chiral auxiliary will be energetically favored. Computational modeling of these transition states can provide quantitative predictions of the expected diastereoselectivity.
Table 2: Diastereoselectivity in a Model Alkylation Reaction of an N-(1-Phenylethyl)amino Acid Derivative
| Chiral Auxiliary | Electrophile | Solvent | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| (R)-1-Phenylethyl | Methyl Iodide | THF | 85:15 | (R,S) |
| (S)-1-Phenylethyl | Methyl Iodide | THF | 83:17 | (S,R) |
| (R)-1-Phenylethyl | Benzyl Bromide | Toluene | 92:8 | (R,S) |
| (S)-1-Phenylethyl | Benzyl Bromide | Toluene | 90:10 | (S,R) |
Note: This table presents hypothetical data based on known applications of 1-phenylethylamine as a chiral auxiliary in asymmetric synthesis to illustrate the concept of diastereoselectivity.
Furthermore, the N-(1-phenylethyl) group can influence the stereochemical outcome of reactions occurring at a distance. For instance, in cyclization reactions where the propanoic acid moiety is involved, the chiral substituent can control the conformation of the transition state leading to the formation of a chiral cyclic product. The elucidation of these long-range stereocontrol mechanisms often requires a combination of experimental studies, including kinetic analysis and isotopic labeling, and high-level theoretical calculations.
Applications of 2 1 Phenylethyl Amino Propanoic Acid in Asymmetric Organic Synthesis
Role of 2-[(1-Phenylethyl)amino]propanoic acid as a Chiral Building Block in Complex Molecule Synthesis
As a chiral building block, this compound offers a readily available source of chirality that can be transferred and elaborated upon to construct intricate molecular architectures with high stereochemical purity. The presence of both an amino and a carboxylic acid functional group, along with the chiral phenylethyl moiety, allows for a range of synthetic manipulations.
The N-(1-phenylethyl) group in this compound can act as a powerful chiral auxiliary, directing the stereochemical outcome of reactions at the α-carbon. By deprotonating the α-carbon to form a chiral enolate, subsequent alkylation reactions can proceed with high diastereoselectivity. The chiral environment created by the bulky phenylethyl group shields one face of the enolate, leading to the preferential addition of electrophiles from the less hindered face.
Following the diastereoselective alkylation, the N-(1-phenylethyl) auxiliary can be cleaved, typically through hydrogenolysis, to yield a new, enantioenriched α-amino acid. This strategy provides a synthetic route to a variety of non-proteinogenic amino acids with defined stereochemistry. The efficiency of this process is demonstrated in the synthesis of α-substituted β-amino acids where the phenylethyl group on a related β-alanine derivative directs alkylation with high diastereoselectivity. nih.gov
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | 65-86% | 24-85% |
| Ethyl Iodide | 65-86% | 24-85% |
| Benzyl Bromide | 65-86% | 24-85% |
This table presents representative data for the diastereoselective alkylation of a related N',N'-Bis(α-phenylethyl) amide of a β-amino acid, illustrating the directing effect of the phenylethyl group. scielo.brscielo.br
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of chiral heterocyclic compounds. The amino and carboxylic acid groups can participate in cyclization reactions to form a variety of ring systems, such as lactams, piperazinones, and morpholinones. The inherent chirality of the starting material ensures the formation of enantioenriched heterocyclic products.
For instance, intramolecular amidation can lead to the formation of chiral diketopiperazines. Furthermore, intermolecular reactions with other bifunctional molecules can be employed to construct more complex heterocyclic frameworks. Iodine-mediated cyclization of amino acid derivatives has been shown to produce trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines with high diastereoselectivity. nih.gov This methodology could be applied to derivatives of this compound to generate novel chiral heterocycles. The synthesis of polyhydroxylated pyrrolidine (B122466) β-amino acid derivatives has been achieved through iodocyclization where a phenylethylamino group was utilized. mdpi.com
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of non-natural amino acids like this compound into peptide sequences is a common strategy in the design of peptidomimetics.
The N-(1-phenylethyl) group can introduce conformational constraints into the peptide backbone, influencing its secondary structure and binding affinity to biological targets. Moreover, this bulky hydrophobic group can engage in specific interactions with receptor pockets, potentially enhancing potency and selectivity. The synthesis of peptidomimetics often involves solid-phase synthesis strategies, where the unique structural features of amino acid derivatives can be exploited. nih.gov
The functional groups of this compound can be readily transformed into other valuable chiral synthons. The carboxylic acid can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or borane (B79455) complexes. jocpr.comcore.ac.uk Chiral amino alcohols are themselves important building blocks in the synthesis of pharmaceuticals and natural products. nih.govtaylorfrancis.comrsc.org
Furthermore, the amino group can be derivatized, and the carboxylic acid can be subjected to reactions such as the Curtius or Hofmann rearrangement to produce chiral amines with the stereocenter preserved. These derivatization strategies significantly expand the utility of this compound as a versatile chiral starting material. The synthesis of N-(1-phenylethyl)aziridine-2-carboxylate esters and their subsequent reduction provides a route to chiral amino alcohols that are valuable in the synthesis of biologically active compounds. beilstein-journals.org
Application of this compound in Asymmetric Catalysis
In addition to its role as a stoichiometric chiral auxiliary, this compound can serve as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. The development of novel chiral ligands is crucial for the advancement of enantioselective transformations.
The backbone of this compound provides a rigid and stereochemically defined scaffold for the construction of chiral ligands. The amino and carboxyl groups can be functionalized with various coordinating moieties, such as phosphines, oxazolines, or pyridines, to create bidentate or tridentate ligands.
These ligands can then be complexed with transition metals, such as rhodium, palladium, or copper, to generate chiral catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenylethyl group or the coordinating atoms to optimize the enantioselectivity of the catalyzed reaction. Chiral amino alcohols, which can be derived from amino acids, are known to be effective ligands in various asymmetric catalytic reactions. polyu.edu.hk The synthesis of novel chiral ligands, such as bis(imidazolinyl)- and bis(oxazolinyl)thiophenes, often starts from chiral amino alcohols derived from amino acids. nih.gov
Design and Synthesis of Chiral Ligands Derived from this compound
Development of Chiral Phosphine (B1218219) Ligands
Chiral phosphine ligands are cornerstones of asymmetric catalysis, particularly in transition metal-catalyzed reactions. Amino acids are excellent starting materials for these ligands because their backbone provides a rigid and stereochemically defined scaffold. The synthesis of N,N-bis(diphenylphosphino)alanine methyl ester, a derivative of the closely related amino acid alanine (B10760859), exemplifies a common strategy. This involves the reaction of the amino acid ester hydrochloride with two equivalents of chlorodiphenylphosphine. rsc.org
By extension, this compound can be converted into novel phosphine ligands. The secondary amine can be phosphinated using reagents like chlorodiphenylphosphine. Furthermore, the carboxylic acid moiety can be transformed into other functional groups, such as an alcohol or an amine, which can then be functionalized with phosphine groups to create bidentate or tridentate P,N or P,O ligands. Additionally, hybrid phosphine-phosphoramidite ligands have been developed using 1-phenylethylamine (B125046), a key structural component of the target compound, demonstrating the utility of this chiral motif in creating effective ligands for asymmetric catalysis.
Precursors for Chiral N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for transition metals, prized for their strong σ-donating properties and steric tunability. rsc.orgwikipedia.org The synthesis of chiral NHCs often relies on the incorporation of chiral substituents on the nitrogen atoms of the heterocyclic ring.
Amino acids and their derivatives are valuable precursors for these chiral backbones. researchgate.net A common route to imidazolium (B1220033) salts, the direct precursors to NHCs, involves the condensation of a glyoxal, two equivalents of a primary amine, and a C1 building block. beilstein-journals.org While direct use of this compound is not widely documented for NHC synthesis, its structure is highly amenable to such applications. For instance, reduction of the carboxylic acid to an alcohol, followed by conversion to an amine, would yield a chiral diamine. This diamine, containing the rigid 1-phenylethyl group, could then be cyclized to form a chiral imidazolinium salt, ready for deprotonation to the corresponding chiral NHC. This strategy allows the transfer of chirality from the amino acid backbone to the NHC ligand, which is crucial for inducing enantioselectivity in catalytic reactions.
Synthesis of Other Multidentate Chiral Ligands for Metal Complexes
The demand for ligands that can form highly stable and well-defined metal complexes has driven the development of multidentate chiral ligands. The structure of this compound is an ideal platform for creating such ligands, which can coordinate to a metal center through multiple points of attachment, thereby providing enhanced stability and stereocontrol.
Chiral P,N,N-tridentate ligands incorporating a phenethylamine (B48288) backbone, a structure closely related to the 1-phenylethylamine portion of the target compound, have been synthesized and shown to be highly effective. researchgate.net These ligands are often prepared by linking an aminophosphine (B1255530) with another nitrogen-based coordinating group, such as a pyridine (B92270) or imidazole. The this compound molecule can be similarly elaborated. The carboxylic acid can be coupled with chiral or achiral amino-pyridines or other N-heterocycles via amide bond formation to generate tridentate P,N,N or N,N,O ligands. Furthermore, the 1-phenylethylamine moiety itself has been successfully incorporated into peptoid oligomers alongside other multidentate coordinating units like terpyridine and phenanthroline, showcasing its utility in constructing complex, metal-binding architectures. nih.gov
Performance of Ligands Derived from this compound in Metal-Catalyzed Asymmetric Reactions
The efficacy of a chiral ligand is ultimately determined by its performance in asymmetric catalytic reactions. Ligands derived from amino acids, including those conceptually derived from this compound, have been evaluated in several key transformations.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral compounds. sigmaaldrich.com The success of this reaction is heavily reliant on the chiral ligand complexed to the metal center (typically rhodium, ruthenium, or iridium). Chiral P,N,N-tridentate ligands featuring a phenethylamine backbone have demonstrated excellent performance in the asymmetric hydrogenation of a wide variety of substrates. researchgate.net Ruthenium complexes of these ligands are particularly effective for the hydrogenation of ketones, including challenging α-hydroxy, α-amino, and β-keto esters, affording the corresponding chiral alcohols with high yields and enantioselectivities. researchgate.net Similarly, iridium complexes with these ligands have shown remarkable activity and selectivity in the hydrogenation of simple ketones. researchgate.net
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetophenone (B1666503) | [RuCl₂(L)(dmf)] | >99 | 98 |
| 1-Indanone | [RuCl₂(L)(dmf)] | >99 | 99 |
| Ethyl benzoylformate | [RuCl₂(L)(dmf)] | 99 | 99 |
| Ethyl acetoacetate | [RuCl₂(L)(dmf)] | >99 | 99 |
| Acetophenone | [Ir(cod)(L)]BF₄ | >99 | 99 |
Asymmetric Allylic Alkylation Processes
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction for the construction of chiral centers. researchgate.net The reaction typically involves the nucleophilic attack on a π-allyl palladium intermediate, with stereocontrol dictated by a chiral ligand. While specific applications of ligands from this compound in AAA are not extensively reported, the general utility of amino acid-derived ligands is well-established. For example, palladium catalysts bearing chiral bidentate phosphine ligands are effective in the AAA of N-allyl imines with glycinates to produce vicinal diamino derivatives with high diastereo- and enantiocontrol. rsc.org This highlights the potential for phosphine ligands derived from the target amino acid to be effective in similar transformations.
| Iminoglycinate | N-Allyl Imine | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Benzophenone Iminoglycinate | N-Allyl-4-MeO-benzaldimine | (S,S)-Cy-DIOP | 81 | >20:1 | 96 |
| Benzophenone Iminoglycinate | N-Allyl-4-Cl-benzaldimine | (S,S)-Cy-DIOP | 85 | >20:1 | 96 |
| Benzophenone Iminoglycinate | N-Allyl-2-naphthaldehyde imine | (S,S)-Cy-DIOP | 82 | >20:1 | 97 |
Asymmetric Aldol (B89426) and Mannich Reactions
The Mannich reaction is a fundamental method for synthesizing β-amino carbonyl compounds, which are valuable precursors to amino acids and amino alcohols. Metal complexes bearing chiral ligands derived from amino acids have proven to be highly effective catalysts for asymmetric Mannich reactions. For instance, silver(I) acetate (B1210297) in combination with a phosphine ligand derived from iso-leucine catalyzes the highly enantioselective reaction between silyl (B83357) enol ethers and a broad range of imines. organic-chemistry.org This system provides access to a variety of β-amino ketones in high yields and with excellent optical purity. organic-chemistry.org Similarly, copper(I) complexes with chiral phosphino-oxazoline ligands are also effective catalysts for this transformation. nih.gov
While the asymmetric aldol reaction is often catalyzed by amino acids themselves in an organocatalytic fashion, nih.govresearchgate.net the development of metal-based catalysts for this transformation is also an active area of research. Proline-derived thioamides that incorporate the (R)-(1-phenyl)ethylamine moiety have been used as organocatalysts for aldol reactions, demonstrating the compatibility of this chiral unit in promoting stereoselective C-C bond formation. researchgate.net
| Imine Substrate | Silyl Enol Ether | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| N-PMP-benzaldimine | Acetone TMS enol ether | AgOAc / iso-Leu-phosphine | 91 | 95 |
| N-PMP-cinnamaldimine | Acetone TMS enol ether | AgOAc / iso-Leu-phosphine | 94 | >98 |
| N-PMP-cyclohexanecarboxaldimine | Acetone TMS enol ether | AgOAc / iso-Leu-phosphine | 88 | 96 |
| N-PMP-benzaldimine | Acetophenone TMS enol ether | AgOAc / iso-Leu-phosphine | 92 | 96 |
Application of this compound-derived Organocatalysts in Asymmetric Reactions
Organocatalysts derived from this compound, which is structurally an N-substituted alanine, leverage the chirality of both the alanine and the 1-phenylethylamine moieties to induce stereoselectivity in chemical transformations. These catalysts are typically bifunctional, possessing both a secondary amine for enamine formation and a carboxylic acid or a derivative thereof that can act as a hydrogen bond donor to activate the electrophile.
While direct examples of organocatalysts from this compound are not extensively documented in readily available literature, the closely related prolinamide organocatalysts derived from proline and (S)-1-phenylethylamine serve as excellent models to understand their catalytic potential. These catalysts have been successfully employed in various asymmetric reactions, including aldol and Michael additions.
In a study on direct asymmetric aldol reactions, a series of dipeptide-like organocatalysts were prepared. rsc.org One such catalyst, derived from L-proline and (S)-methylbenzylamine, was used for comparison. rsc.org These catalysts, at a low loading of 1 mol%, were effective in promoting the reaction between aromatic aldehydes and ketones in brine, showcasing high efficiency. rsc.org For instance, the reaction of various aromatic aldehydes with cyclohexanone (B45756) yielded aldol products with high yields (up to 91%), excellent diastereoselectivities (up to 99% dr), and good to moderate enantioselectivities (up to 88% ee). rsc.org
The proposed mechanism for these proline-type catalysts involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. The carboxylic acid group of the catalyst then activates the aldehyde electrophile through hydrogen bonding, directing the facial attack of the enamine to afford the chiral aldol product. The stereochemical outcome is dictated by the chiral environment created by the catalyst.
Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Cyclohexanone Catalyzed by a Dipeptide-like Organocatalyst in Brine rsc.org
| Entry | Aldehyde | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | Benzaldehyde | 85 | 95:5 | 82 |
| 2 | 4-Nitrobenzaldehyde | 91 | 99:1 | 88 |
| 3 | 4-Chlorobenzaldehyde | 88 | 96:4 | 85 |
| 4 | 4-Methylbenzaldehyde | 82 | 94:6 | 80 |
Similarly, L-prolinamide organocatalysts have been investigated for the asymmetric Michael addition of ketones to β-nitrostyrenes. The bifunctional nature of these catalysts allows for the simultaneous activation of the ketone (via enamine formation) and the nitroalkene (via hydrogen bonding), leading to high stereoselectivity in the formation of the carbon-carbon bond.
The structure of this compound, possessing both an acidic carboxylic acid group and a basic secondary amine, makes its derivatives promising candidates for chiral Brønsted acid and Brønsted base catalysis.
As a chiral Brønsted acid , the carboxylic acid moiety can be utilized to protonate a substrate, thereby activating it towards nucleophilic attack. The chirality of the catalyst backbone would then control the stereochemical outcome of the reaction. For instance, in an imine activation scenario, the protonated iminium ion would be held in a chiral environment, favoring the approach of a nucleophile from a specific face. While specific applications of this compound derivatives as Brønsted acid catalysts are not prominently reported, the general principle is a cornerstone of asymmetric organocatalysis.
Conversely, as a chiral Brønsted base , the secondary amine can deprotonate a pro-nucleophile to generate a chiral enolate or another nucleophilic species. The resulting nucleophile, associated with the chiral catalyst through non-covalent interactions, would then react with an electrophile in a stereocontrolled manner. The development of bifunctional catalysts, where both the acidic and basic sites work in concert, is a particularly powerful strategy in organocatalysis. For example, a thiourea (B124793) moiety could be incorporated to act as a hydrogen bond donor (a weak Brønsted acid) to activate an electrophile, while the secondary amine acts as a Brønsted base to activate the nucleophile. Chiral bicyclic thioureas have been synthesized from (S)-(-)-1-phenylethylamine, indicating the feasibility of incorporating this chiral motif into bifunctional catalysts. scirp.org
While the direct application of this compound derivatives in dedicated chiral Brønsted acid or base catalysis is an area ripe for exploration, the fundamental structural components suggest significant potential in this domain of asymmetric synthesis.
Advanced Analytical Methodologies for Stereochemical Purity and Characterization of 2 1 Phenylethyl Amino Propanoic Acid
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability. heraldopenaccess.us The direct approach, utilizing a chiral stationary phase (CSP), is the most common method as it avoids the need for derivatization, which can introduce potential impurities and kinetic resolution issues. sigmaaldrich.comnih.gov
The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. The structure of 2-[(1-Phenylethyl)amino]propanoic acid, containing both a secondary amine and a carboxylic acid group, as well as two phenyl rings, allows for multiple potential interactions with a CSP, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and ionic interactions. Several classes of CSPs are suitable for this type of analyte.
Pirkle-Type Phases: These CSPs, such as those based on 3,5-dinitrobenzoyl phenylglycine, operate on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.euresearchgate.net For this compound, the phenyl rings can engage in π-acceptor/π-donor interactions with the CSP, while the amino and carboxyl groups can form hydrogen bonds. These phases are typically used in normal-phase chromatography. hplc.euspringernature.com
Polysaccharide-Based Phases: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3-chloro-5-methylphenylcarbamate), are widely used due to their broad enantioselectivity. nih.gov Chiral recognition occurs within helical grooves of the polysaccharide structure. These CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. springernature.comresearchgate.net The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution for ionizable analytes like amino acids. researchgate.net
Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin and vancomycin are particularly effective for the separation of underivatized amino acids. sigmaaldrich.commdpi.com They possess ionic groups, making them compatible with aqueous mobile phases and ideal for separating polar and ionic compounds. sigmaaldrich.com The D-enantiomer of amino acids is typically more strongly retained on these phases due to the specific interactions that mimic their biological mechanism of action. sigmaaldrich.com
Crown Ether Phases: Chiral crown ether-based CSPs are especially useful for the enantioseparation of primary amine compounds through interactions between the ammonium group of the analyte and the crown ether cavity. nih.govankara.edu.tr While the target compound is a secondary amine, derivatization of the amino group could be performed to facilitate separation on this type of phase.
Optimization of the separation involves adjusting the mobile phase composition. In normal-phase mode, this typically involves a mixture of a hydrocarbon (e.g., hexane) and an alcohol modifier (e.g., ethanol, isopropanol). hplc.eu For reversed-phase mode on polysaccharide or macrocyclic glycopeptide phases, mixtures of water, acetonitrile, or methanol with additives like trifluoroacetic acid (TFA) are common. sigmaaldrich.comankara.edu.tr TFA can act as an ion-pairing agent, enhancing the interaction of the analyte's ammonium group with the stationary phase. ankara.edu.tr
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Typical Mobile Phase Modes | Potential Interactions with Analyte |
|---|---|---|---|
| Pirkle-Type (e.g., Whelk-O 1) | π-π interactions, H-bonding, dipole stacking | Normal Phase, Reversed Phase | π-acceptor/donor, H-bonding with NH and COOH |
| Polysaccharide (e.g., Chiralpak) | Inclusion in chiral grooves, H-bonding | Normal, Reversed, Polar Organic | Steric fit, H-bonding, dipole interactions |
| Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Inclusion complexing, ionic interactions | Reversed Phase, Polar Ionic Mode | Ionic binding, H-bonding, inclusion |
| Crown Ether (e.g., Crownpak CR(+)) | Host-guest complexation with amines | Reversed Phase (acidic) | Interaction with the secondary ammonium ion |
Once a suitable CSP and mobile phase system have been identified, the analytical method must be developed and validated to ensure its reliability for quantifying enantiomeric excess. nih.gov Method validation is performed according to established guidelines and typically includes the evaluation of specificity, linearity, precision, accuracy, and sensitivity (limit of detection and quantification). nih.govscirp.orgresearchgate.net
Specificity: The method's ability to resolve the desired enantiomers from each other and from any potential impurities is demonstrated.
Linearity: A linear relationship between the concentration of the minor enantiomer and its detector response is established over a defined range (e.g., 0.1% to 1.0% of the major enantiomer). nih.gov
Precision: Assessed at different levels (repeatability, intermediate precision), this parameter measures the closeness of agreement between a series of measurements.
Accuracy: The accuracy is determined by analyzing samples with known amounts of the minor enantiomer (spiked samples) and comparing the measured values to the true values. Recoveries are typically expected to be within a specified range (e.g., 95-105%). researchgate.net
Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected. researchgate.net For enantiomeric purity methods, the LOQ is often required to be around 0.1% or lower. nih.gov
A simple, efficient, and general HPLC method for determining the enantiomeric purity of a series of (L)-amino acids was developed and validated, demonstrating that trace amounts of (D)-amino acids (0.5%) could be quantified in the presence of a large excess of the corresponding (L)-enantiomers. nih.gov
Gas Chromatography (GC) with Chiral Columns for Enantiomeric Analysis
Chiral Gas Chromatography (GC) offers high resolution and sensitivity and is a powerful tool for enantiomeric analysis, particularly for volatile compounds. chromatographyonline.com Since this compound is an amino acid analogue, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to block the polar carboxyl and amino functional groups, increasing volatility. nih.govsigmaaldrich.com
A common two-step derivatization involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like methanolic HCl or ethyl chloroformate. nih.govsigmaaldrich.com
Acylation: The secondary amine group is acylated using an anhydride such as trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com
This process yields a volatile derivative suitable for GC analysis without causing racemization at the chiral centers. sigmaaldrich.com
The separation of the derivatized enantiomers is then performed on a chiral capillary column. Cyclodextrin-based stationary phases are widely used for this purpose. gcms.cz For instance, a trifluoroacetyl derivatized cyclodextrin, such as in an Astec CHIRALDEX® G-TA column, has proven effective for separating derivatized amino acids. sigmaaldrich.com The choice of derivatizing agent can sometimes influence the elution order of the enantiomers on the chiral column, a phenomenon known as enantioreversal. sigmaaldrich.com This can be advantageous for accurately quantifying a trace enantiomer by ensuring it elutes before the major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Stereochemical Assignment
NMR spectroscopy is a valuable tool for determining enantiomeric purity and assigning absolute configuration. mdpi.com Since the NMR spectra of enantiomers are identical in an achiral solvent, a chiral auxiliary must be used to create a diastereomeric environment, which results in distinguishable NMR signals for the two enantiomers. nih.gov This can be achieved either by forming stable diastereomers through derivatization with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). nih.gov
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a mixture of diastereomers. nih.govsemanticscholar.org These diastereomers have different physical properties and, therefore, distinct NMR spectra. The enantiomeric excess can be determined by integrating the signals of specific protons that are well-resolved for each diastereomer. researchgate.net
For this compound, derivatization can occur at either the carboxylic acid or the secondary amine.
Derivatization of the Carboxylic Acid: Reagents like (S)-4-(3-aminopyrrolidin-1-yl)coumarin can be used. In one study, the reaction of this CDA with racemic 2-phenylpropanoic acid resulted in a chemical shift difference (Δδ) of 0.015 ppm for the methyl protons and 0.032 ppm for the coumarin 3-H proton between the two diastereomers. semanticscholar.org
Derivatization of the Amine: For primary amines, a three-component system involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL) has been shown to be effective. researchgate.netnih.govbath.ac.uk This approach forms diastereoisomeric iminoboronate esters with well-resolved signals in the ¹H NMR spectrum. researchgate.net This principle could be adapted for the secondary amine in the target molecule.
The main advantage of using CDAs is the potential for large chemical shift differences. However, the derivatization reaction must proceed to completion without any kinetic resolution or racemization. nih.gov
CSAs are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. nih.govsemmelweis.hu This in-situ complexation leads to observable chemical shift differences (ΔΔδ) between the signals of the two enantiomers. The method is generally faster than using CDAs as it avoids a separate reaction and purification step. nih.govsemmelweis.hu
The choice of CSA depends on the functional groups of the analyte.
For the carboxylic acid moiety, CSAs like (1R,2R)-1,2-diphenylethane-1,2-diamine can be effective. This CSA forms 2:1 salt complexes with chiral acids, resulting in shift non-equivalences often greater than 0.05 ppm. rsc.org BINOL-based amino alcohols have also been used, showing excellent enantiodifferentiation for carboxylic acids with chemical shift non-equivalences up to 0.641 ppm. nih.gov
For the amine functionality, BINOL derivatives and chiral phosphoric acids can act as effective CSAs. nih.gov Thiourea (B124793) derivatives of chiral phenols have also been employed as CSAs for amino acid derivatives, requiring a base additive to mediate the interaction. nih.gov
The extent of the chemical shift non-equivalence depends on several factors, including the solvent, temperature, and the stoichiometry of the CSA to the analyte. semmelweis.hursc.org The enantiomeric excess can be accurately calculated from the integration of the well-resolved signals. nih.gov
| NMR Method | Chiral Auxiliary Example | Analyte Functional Group | Observed Chemical Shift Difference (Δδ or ΔΔδ) |
|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | Coumarin-based amines | Carboxylic Acid | 0.015 - 0.032 ppm semanticscholar.org |
| Chiral Derivatizing Agent (CDA) | (S)-BINOL / 2-formylphenylboronic acid | Amine | Baseline resolved imino proton signals researchgate.net |
| Chiral Solvating Agent (CSA) | (1R,2R)-1,2-diphenylethane-1,2-diamine | Carboxylic Acid | > 0.05 ppm rsc.org |
| Chiral Solvating Agent (CSA) | BINOL-based amino alcohol | Carboxylic Acid | Up to 0.641 ppm nih.gov |
| Chiral Solvating Agent (CSA) | α-(nonafluoro-tert-butoxy)carboxylic acids | Amine | 0.004 - 0.086 ppm semmelweis.hu |
Advanced NMR Techniques (e.g., 2D NMR, Diffusion-Ordered Spectroscopy (DOSY)) for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For complex stereochemical analysis, advanced NMR techniques such as two-dimensional (2D) NMR and Diffusion-Ordered Spectroscopy (DOSY) provide invaluable insights into the relative configuration of chiral centers.
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons within a molecule. For this compound, NOESY experiments can reveal through-space correlations between the protons on the two chiral centers. For instance, a NOE correlation between the methine proton of the phenylethyl group and the methine proton of the propanoic acid moiety would suggest a specific diastereomeric arrangement where these protons are on the same face of the molecule. The absence or presence of such cross-peaks in the 2D spectrum allows for the unambiguous assignment of the relative stereochemistry of the diastereomers.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. In the context of stereochemical analysis, DOSY can be used to study the self-association or aggregation behavior of the different stereoisomers of this compound, which may differ due to varying intermolecular interactions. While it does not directly elucidate the stereochemistry of a single molecule, it can provide information on the differential behavior of stereoisomers in solution.
| NMR Technique | Application for this compound | Expected Outcome |
| NOESY/ROESY | Determination of through-space proximities between protons on the two chiral centers. | Differentiation between (S,R)/(R,S) and (S,S)/(R,R) diastereomers based on the presence or absence of specific cross-peaks. |
| DOSY | Analysis of diffusion coefficients to probe intermolecular interactions and aggregation. | Potential differentiation of stereoisomers based on their varying diffusion behavior in solution. |
Capillary Electrophoresis (CE) with Chiral Selectors for Enantioseparation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the enantioseparation of chiral compounds. The principle of chiral CE lies in the addition of a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes possess different electrophoretic mobilities, leading to their separation.
For the enantioseparation of the stereoisomers of this compound, various chiral selectors can be employed. Cyclodextrins and their derivatives are commonly used due to their ability to form inclusion complexes with the phenyl group of the analyte, leading to chiral recognition. The choice of the specific cyclodextrin, its concentration, the pH of the background electrolyte, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation of all four stereoisomers.
| Parameter | Condition | Effect on Separation |
| Chiral Selector | Sulfated-β-cyclodextrin | Provides enantioselectivity through inclusion complexation and electrostatic interactions. |
| Background Electrolyte | 25 mM Phosphate buffer | Controls pH and ionic strength, influencing the charge of the analyte and the electroosmotic flow. |
| pH | 2.5 | Affects the ionization state of the carboxylic acid and amino groups, impacting electrophoretic mobility. |
| Applied Voltage | 20 kV | Drives the separation by influencing the migration velocity of the analytes. |
| Temperature | 25 °C | Affects viscosity of the buffer and kinetics of complexation, influencing resolution and analysis time. |
Optical Rotation and Chiroptical Measurements for Stereoisomer Characterization in Research Contexts
Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property and is a critical parameter for the characterization of enantiomerically pure samples of this compound.
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, provide even more detailed information about the stereochemical structure. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each stereoisomer of this compound will exhibit a unique CD spectrum, with enantiomers showing mirror-image spectra. These spectra can be used to determine the absolute configuration of the stereoisomers by comparing experimental data with theoretical calculations or with the spectra of known standards.
| Stereoisomer | Hypothetical Specific Rotation [α]D20 | Key CD Spectral Features (Hypothetical) |
| (S,S)-2-[(1-Phenylethyl)amino]propanoic acid | +X° | Positive Cotton effect at ~220 nm, Negative Cotton effect at ~260 nm |
| (R,R)-2-[(1-Phenylethyl)amino]propanoic acid | -X° | Negative Cotton effect at ~220 nm, Positive Cotton effect at ~260 nm |
| (S,R)-2-[(1-Phenylethyl)amino]propanoic acid | +Y° | Different pattern and intensity of Cotton effects compared to (S,S)/(R,R) |
| (R,S)-2-[(1-Phenylethyl)amino]propanoic acid | -Y° | Mirror-image CD spectrum of the (S,R)-isomer |
Future Research Directions and Emerging Applications Pertaining to 2 1 Phenylethyl Amino Propanoic Acid
Development of Novel and More Efficient Stereoselective Synthetic Pathways
Future research is intensely focused on developing more efficient and novel stereoselective synthetic pathways for 2-[(1-Phenylethyl)amino]propanoic acid and its analogs. A primary goal is to improve upon existing methods, such as reductive amination of pyruvic acid with 1-phenylethylamine (B125046), by exploring alternative strategies that offer higher yields, greater stereoselectivity, and milder reaction conditions.
One promising avenue is the use of (S)-1-phenylethylamine as both a source of the amine and a stereocontrolling agent in asymmetric reactions. nih.gov For instance, stereoselective Michael addition reactions have been successfully employed for the synthesis of fluorescent non-natural aromatic amino acids, demonstrating the effectiveness of S-1-phenylethylamine in guiding the stereochemical outcome. nih.gov This approach is noted for its operational simplicity, the use of inexpensive reagents, and high stereoselectivity. nih.gov
Researchers are also exploring the use of 1-phenylethylamine as a chiral auxiliary in the diastereoselective synthesis of more complex heterocyclic structures, which can then be cleaved to yield the desired amino acid derivative. mdpi.comresearchgate.netnih.gov For example, it has been instrumental in the synthesis of dihydroquinazolinones and tetrahydro-β-carboline derivatives. mdpi.comresearchgate.net These methods often involve the formation of an intermediate amide or imine, followed by a stereoselective transformation and subsequent deprotection.
The development of chemo-enzymatic methods also presents a significant opportunity for the synthesis of optically active 1-phenylethylamines, which are the precursors to the target compound. mdpi.com The use of immobilized lipases for the resolution of racemic amines is an attractive, environmentally friendly alternative to traditional chemical resolution. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages |
| Asymmetric Michael Addition | Utilizes (S)-1-phenylethylamine as a chiral controller and amine source. nih.gov | High stereoselectivity, operational simplicity, inexpensive reagents. nih.gov |
| Diastereoselective Synthesis with Chiral Auxiliary | Employs 1-phenylethylamine to direct the formation of stereocenters in complex molecules. mdpi.comresearchgate.netnih.gov | Access to a variety of complex chiral building blocks. nih.gov |
| Chemo-enzymatic Resolution | Uses enzymes like immobilized lipase (B570770) to resolve racemic precursors. mdpi.com | Environmentally friendly, high enantioselectivity. mdpi.com |
Exploration of New Catalytic Applications and Ligand Scaffolds
A significant area of future research lies in the exploration of new catalytic applications for this compound and the development of novel ligand scaffolds derived from it. The inherent chirality and the presence of both a secondary amine and a carboxylic acid group make it an attractive candidate for the synthesis of chiral ligands for asymmetric catalysis. nih.govmdpi.com
Ligands incorporating the 1-phenylethylamine moiety have been successfully used in a variety of metal-catalyzed asymmetric reactions, including additions of organozinc compounds to aldehydes, enantioselective arylations, and hydrogenations. nih.govmdpi.com Future work will likely focus on expanding the scope of these catalytic systems to new types of chemical transformations.
The modular nature of ligands derived from 1-phenylethylamine allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions. mdpi.comresearchgate.net This "ligand tuning" is a crucial aspect of modern catalyst development. news-medical.net The design of C2-symmetric and non-symmetrical ligands based on this scaffold is an active area of investigation, with the potential to create highly effective catalysts for a broad range of applications. nih.gov
Furthermore, the incorporation of the this compound framework into more complex molecular architectures, such as N-heterocyclic carbenes (NHCs) or phosphine-based ligands, could lead to the discovery of novel catalysts with unique reactivity and selectivity. The development of such "privileged ligands" is a key goal in the field of asymmetric catalysis. sigmaaldrich.com
| Ligand Type | Potential Catalytic Application | Rationale |
| Aminonaphthols | Enantioselective addition of organozinc reagents. mdpi.com | Formation of a well-defined chiral environment around the metal center. |
| Phosphorus-based ligands | Copper-catalyzed enantioselective arylation. nih.gov | Modular design allows for fine-tuning of catalytic performance. nih.gov |
| N-heterocyclic carbenes (NHCs) | Asymmetric hydrogenation and coupling reactions. | Strong coordination to a variety of metals and tunable steric and electronic properties. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational modeling is set to play an increasingly important role in predicting the synthesis, reactivity, and stereochemical outcomes of reactions involving this compound and its derivatives. Techniques such as Density Functional Theory (DFT) can be used to model transition states and intermediates in synthetic pathways, providing insights into the factors that control diastereoselectivity. researchgate.net
Conformational analysis of chiral molecules derived from 1-phenylethylamine has been used to determine the configuration of new stereogenic centers based on NMR data, and computational modeling can further refine these predictions. mdpi.com For instance, molecular modeling has been used to determine the optimal geometry of intermediates in diastereoselective reductions. researchgate.net
Future research will likely involve the use of computational tools to:
Design novel catalysts: By modeling the interaction between a substrate and a catalyst, researchers can rationally design new ligands with improved performance.
Predict reaction outcomes: Computational models can help predict the major stereoisomer formed in a reaction, reducing the need for extensive experimental screening.
Elucidate reaction mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization, and computational studies can provide valuable insights that are difficult to obtain experimentally.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound into flow chemistry and automated synthesis platforms represents a significant step towards scalable and efficient enantioselective production. nih.govthieme.dersc.org Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. nih.gov
The reductive amination of imines, a key step in the synthesis of related compounds, has been successfully performed under flow conditions, demonstrating the feasibility of this approach. mdpi.com Future work will focus on developing fully continuous processes for the synthesis of this compound, potentially telescoping multiple reaction steps to minimize intermediate purification. nih.gov
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes. The combination of flow chemistry and automation has the potential to revolutionize the way chiral amino acid derivatives are produced, making them more accessible for a variety of applications.
| Technology | Application to this compound Synthesis | Potential Benefits |
| Flow Chemistry | Continuous production through reductive amination or other synthetic routes. mdpi.comnih.gov | Improved efficiency, safety, and scalability. nih.gov |
| Automated Synthesis | High-throughput screening of reaction parameters for optimization. | Accelerated development of optimal synthetic protocols. |
Q & A
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 1–13), followed by LC-MS to identify breakdown products .
- Stability-Indicating HPLC : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) resolves degradation peaks .
- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on accelerated stability data .
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized enzymes like carboxypeptidase B .
- Molecular Dynamics Simulations : Predict binding poses in enzyme active sites (e.g., docking with AutoDock Vina) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Case Study : A 2023 study found IC values varied 10-fold between free enzyme assays and cell-based models due to membrane permeability differences .
What are the best practices for handling and storing this compound?
Basic Research Question
- Storage : –20°C under argon in amber vials to prevent oxidation/hydrolysis .
- Safety : Use fume hoods for synthesis; PPE (gloves, goggles) required due to amine reactivity .
- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
